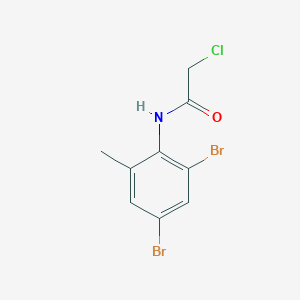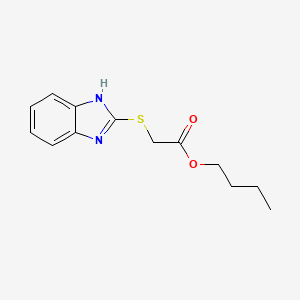
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H8Br2ClNO and a molecular weight of 341.431 g/mol . This compound is characterized by the presence of chloro, dibromo, and methyl substituents on a phenylacetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide typically involves the reaction of 2,4-dibromo-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and dibromo substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, making it useful in studying biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
- 2-chloro-N-(2,4-dibromo-6-nitrophenyl)acetamide
- 2-chloro-N-(2,6-dibromo-4-chlorophenyl)acetamide
Uniqueness
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dibromo groups enhances its reactivity and binding affinity, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
98028-03-6 |
|---|---|
Formule moléculaire |
C9H8Br2ClNO |
Poids moléculaire |
341.42 g/mol |
Nom IUPAC |
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)3-7(11)9(5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14) |
Clé InChI |
KEJWNLSGBDSWGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)CCl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990074.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11990090.png)
![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990095.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B11990098.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990108.png)

![(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide](/img/structure/B11990119.png)
